molecular formula C23H15F3N4O2 B11497772 2'-amino-1'-(2,4-difluorophenyl)-5-fluoro-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile

2'-amino-1'-(2,4-difluorophenyl)-5-fluoro-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile

Cat. No.: B11497772
M. Wt: 436.4 g/mol
InChI Key: KJOBAVVEIFPFHE-UHFFFAOYSA-N
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Description

2’-amino-1’-(2,4-difluorophenyl)-5-fluoro-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a spiro connection between an indole and a quinoline ring system, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-amino-1’-(2,4-difluorophenyl)-5-fluoro-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of a suitable indole derivative with a quinoline precursor under controlled conditions. The reaction conditions often include the use of catalysts such as palladium or copper complexes, and the reactions are carried out in solvents like dimethylformamide (DMF) or toluene at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2’-amino-1’-(2,4-difluorophenyl)-5-fluoro-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles like amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

2’-amino-1’-(2,4-difluorophenyl)-5-fluoro-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2’-amino-1’-(2,4-difluorophenyl)-5-fluoro-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    2-amino-4-(2,4-difluorophenyl)thiazole: Shares the difluorophenyl group but has a different core structure.

    Efinaconazole: Contains a difluorophenyl group and is used as an antifungal agent.

    Quinolines and Quinolones: Similar core structure but different substituents and applications.

Uniqueness

The uniqueness of 2’-amino-1’-(2,4-difluorophenyl)-5-fluoro-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile lies in its spiro connection and the presence of multiple fluorine atoms, which can enhance its biological activity and stability.

Properties

Molecular Formula

C23H15F3N4O2

Molecular Weight

436.4 g/mol

IUPAC Name

2'-amino-1'-(2,4-difluorophenyl)-5-fluoro-2,5'-dioxospiro[1H-indole-3,4'-7,8-dihydro-6H-quinoline]-3'-carbonitrile

InChI

InChI=1S/C23H15F3N4O2/c24-11-4-6-16-13(8-11)23(22(32)29-16)14(10-27)21(28)30(17-7-5-12(25)9-15(17)26)18-2-1-3-19(31)20(18)23/h4-9H,1-3,28H2,(H,29,32)

InChI Key

KJOBAVVEIFPFHE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=O)C1)C3(C4=C(C=CC(=C4)F)NC3=O)C(=C(N2C5=C(C=C(C=C5)F)F)N)C#N

Origin of Product

United States

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